Tert-butyl 2-acetoxyacetoacetate
Description
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Structure
3D Structure
Properties
CAS No. |
412042-95-6 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl 2-acetyloxy-3-oxobutanoate |
InChI |
InChI=1S/C10H16O5/c1-6(11)8(14-7(2)12)9(13)15-10(3,4)5/h8H,1-5H3 |
InChI Key |
XKGQJGHVXIGEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Academic Perspectives on Tert Butyl 2 Acetoxyacetoacetate in Contemporary Organic Chemistry
Structural and Functional Significance within β-Keto Ester Chemistry
Tert-butyl 2-acetoxyacetoacetate belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group. fiveable.meucla.edu This structural arrangement imparts unique reactivity to the molecule. The α-protons, situated between the two carbonyl groups, exhibit enhanced acidity, making them susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a key reactive intermediate in a multitude of organic transformations.
The presence of both a ketone and an ester functionality allows β-keto esters to participate in a wide array of reactions, including Claisen condensations, alkylations, and decarboxylations, rendering them valuable precursors for the synthesis of more complex molecular architectures. fiveable.meaklectures.com The dual functionality enables versatile synthetic pathways where the molecule can be modified and elaborated. fiveable.me
The general structure of a β-keto ester is depicted below:
| Functional Group 1 | Functional Group 2 | Connecting Carbon | Key Feature |
| Ketone (C=O) | Ester (COOR) | β-carbon | Acidic α-protons |
The reactivity of β-keto esters is central to many carbon-carbon bond-forming reactions. When treated with a base, the α-proton is abstracted, generating an enolate ion. This enolate is a potent nucleophile that can attack various electrophiles, facilitating the construction of intricate carbon skeletons. fiveable.me Furthermore, the ester group can be hydrolyzed and subsequently decarboxylated to yield a ketone, providing a route to substituted ketones. aklectures.com
Conceptual Framework of Acetoxy-Functionalized Compounds as Synthetic Precursors
Acetoxy-functionalized compounds are valuable intermediates in organic synthesis, often serving as precursors for a variety of functional group transformations. The acetoxy group can act as a leaving group in substitution reactions or participate in elimination reactions to form alkenes. In some contexts, they are used as protecting groups for hydroxyl functionalities.
Recent research has highlighted the use of α-acetoxy nitrosoalkanes as bifunctional reagents in the radical 1,2-difunctionalization of alkenes. rsc.org Visible light can induce the homolytic cleavage of the C-NO bond in these compounds, generating a transient carbon-centered radical and a persistent nitric oxide radical. rsc.orgnih.gov This reactivity allows for the atom-economic difunctionalization of styrenes. nih.gov
Furthermore, the synthesis of 2-acetoxy carbonyl compounds, such as α-acetoxy esters and amides, can be achieved directly from aldehydes and alcohols or amines using an acetylated masked acyl cyanide reagent. organic-chemistry.org This method provides a one-pot homologation, underscoring the utility of the acetoxy moiety in streamlined synthetic processes. organic-chemistry.org Acylals, which are geminal diacetates, also serve as important precursors in organic synthesis, with the acetoxy groups being subject to substitution by various nucleophiles. mdpi.com
Role of the Tert-Butyl Ester Moiety in Organic Synthesis
The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com Its steric bulk provides excellent stability against a wide range of nucleophiles and reducing agents. thieme.de This stability allows for selective reactions to be carried out at other sites within a molecule without affecting the protected carboxylic acid.
A key advantage of the tert-butyl ester is its facile and selective removal under acidic conditions. thieme.de Treatment with acids like trifluoroacetic acid (TFA) readily cleaves the ester to regenerate the carboxylic acid. thieme.deyoutube.com This deprotection strategy is orthogonal to the removal of many other protecting groups, enhancing its utility in complex multi-step syntheses.
The synthesis of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst, or by using tert-butylating agents like di-tert-butyl dicarbonate. thieme.de Recent advancements have also explored flow microreactor systems for a more efficient and sustainable synthesis of tert-butyl esters. rsc.org
Synthetic Methodologies for Tert Butyl 2 Acetoxyacetoacetate
Established Preparative Routes to Tert-butyl 2-acetoxyacetoacetate
The primary and most direct route for the synthesis of this compound involves a two-step sequence starting from the readily available tert-butyl acetoacetate (B1235776). This process first introduces a bromine atom at the α-position, which is then displaced by an acetate (B1210297) group.
Bromination and Nucleophilic Acetoxylation of Tert-butyl Acetoacetate
The synthesis commences with the α-bromination of tert-butyl acetoacetate. This reaction is typically acid-catalyzed, proceeding through an enol intermediate. masterorganicchemistry.com The enol form of the β-keto ester acts as a nucleophile, attacking molecular bromine. The use of an acid catalyst, such as hydrobromic acid or acetic acid, facilitates the formation of the enol. masterorganicchemistry.com
Following the successful bromination to yield tert-butyl 2-bromoacetoacetate, the next step is a nucleophilic substitution reaction to introduce the acetoxy group. This is commonly achieved by treating the α-bromo intermediate with an acetate salt, such as sodium acetate or potassium acetate. The acetate anion acts as a nucleophile, displacing the bromide ion to form the desired this compound. kau.edu.sa
A plausible reaction scheme is outlined below:
Step 1: α-Bromination of Tert-butyl Acetoacetate
Reactants: Tert-butyl acetoacetate, Bromine (Br₂)
Catalyst: Acetic acid or a small amount of HBr
Solvent: Typically a non-polar solvent like dichloromethane (B109758) or chloroform.
Product: Tert-butyl 2-bromoacetoacetate
Step 2: Nucleophilic Acetoxylation
Reactants: Tert-butyl 2-bromoacetoacetate, Sodium acetate (NaOAc) or Potassium acetate (KOAc)
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) is often used to facilitate the substitution reaction.
Product: this compound
Strategies for Optimizing Reaction Efficiency and Yield
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be fine-tuned in both the bromination and acetoxylation steps.
For the bromination step , controlling the stoichiometry of bromine is critical to prevent di-bromination. The reaction temperature is also a key parameter; lower temperatures are generally favored to enhance selectivity and minimize side reactions. The choice of solvent can influence the reaction rate and selectivity.
| Parameter | Condition | Rationale |
| Brominating Agent | Br₂ or N-Bromosuccinimide (NBS) | Br₂ is a common choice, while NBS can offer milder reaction conditions. |
| Catalyst | Acetic Acid, HBr | Promotes enol formation, which is the reactive species. |
| Temperature | 0 °C to room temperature | Lower temperatures can increase selectivity for mono-bromination. |
| Solvent | Dichloromethane, Chloroform | Inert solvents that do not react with the reagents. |
For the nucleophilic substitution step , the choice of the acetate salt and the solvent plays a significant role. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in biphasic systems to enhance the reaction rate. Temperature control is also important to ensure the reaction proceeds to completion without decomposition of the product.
| Parameter | Condition | Rationale |
| Acetate Source | Sodium Acetate, Potassium Acetate | Common and effective nucleophiles for this transformation. |
| Solvent | DMF, Acetone | Polar aprotic solvents that solvate the cation and leave the acetate anion more nucleophilic. |
| Temperature | Room temperature to 60 °C | Mild heating can increase the reaction rate without significant side product formation. |
| Additives | Phase-transfer catalyst (optional) | Can improve reaction rates in heterogeneous mixtures. |
Foundational Synthetic Strategies Relevant to Acetoxy-Substituted β-Keto Esters
The synthesis of acetoxy-substituted β-keto esters is not limited to the bromination/acetoxylation sequence. Other foundational strategies in organic synthesis can be adapted to prepare these valuable compounds.
One such approach involves the direct acylation of an enolate with an acetoxy-containing electrophile. For instance, the enolate of a β-keto ester could potentially react with a reagent like acetylsalicyloyl chloride, although this can be complicated by self-condensation and other side reactions.
Another strategy that has been explored for related compounds is the regioselective hydration of γ-acetoxy-α,β-alkynoates, which can yield γ-acetoxy β-keto esters. orgsyn.org While not a direct synthesis of the title compound, this methodology highlights alternative approaches to installing both the acetoxy and β-keto ester functionalities within a molecule.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Acetoxyacetoacetate
Reactivity Profiles in Organic Transformations
The reactivity of tert-butyl 2-acetoxyacetoacetate is largely dictated by the presence of the β-keto ester functionality. This motif allows for a range of reactions, making it a versatile building block in organic synthesis.
Participation in Derivatization Reactions as a β-Keto Acetate (B1210297) Intermediate
As a β-keto ester, this compound is a key precursor for creating a variety of derivatives. The acetoacetylation of alcohols and amines can be readily achieved using tert-butyl acetoacetate (B1235776), a closely related compound. chemicalbook.com This process, known as transacetoacetylation, is significantly faster with tert-butyl acetoacetate compared to its methyl or ethyl counterparts, often by a factor of 15 to 20. chemicalbook.com This enhanced reactivity is attributed to the bulky tert-butyl group, which facilitates the reaction. chemicalbook.com The reaction is general, does not typically require a catalyst, and can be performed with equimolar amounts of the reactants in concentrated solutions.
The versatility of this chemistry allows for the acetoacetylation of a wide range of substrates, including primary and secondary alcohols, as well as more hindered tertiary alcohols. chemicalbook.com For instance, the acetoacetylation of l-methyl-l-cyclohexanol and the tertiary allylic alcohol 2-methyl-3-buten-2-ol (B93329) proceeds in good yield using tert-butyl acetoacetate.
Conversion Pathways to Oxamates
While direct conversion pathways of this compound to oxamates are not extensively detailed in the provided context, the reactivity of the related tert-butyl acetoacetate with amines provides insight into potential transformations. The reaction of tert-butyl acetoacetate with amines can lead to the formation of enamines or ketoamides, depending on the reaction conditions. researchgate.netsandiego.edu Specifically, lower temperatures (below 100°C) favor the formation of enamines, while higher temperatures (over 150°C) promote the formation of carboxamides. researchgate.net This suggests that under specific thermodynamic conditions, the β-keto ester functionality could be manipulated and potentially be a starting point for pathways leading to oxamate (B1226882) structures, though this would likely involve multiple synthetic steps beyond a simple conversion.
Utility in the Preparation of Complex Molecular Structures
The reactivity of tert-butyl acetoacetate and its derivatives is instrumental in the synthesis of complex molecules. The ability to introduce the acetoacetyl group onto various molecules provides a handle for further transformations. For example, the resulting β-keto esters can participate in a variety of carbon-carbon bond-forming reactions.
Highly enantioselective Mannich reactions have been developed using tert-butyl acetoacetate with imines bearing a benzothiazole (B30560) moiety, catalyzed by a cinchona-based squaramide organocatalyst. chemicalbook.com These reactions produce benzothiazole β-keto ester derivatives in high yields and with excellent enantioselectivities. chemicalbook.com Furthermore, tert-butyl acetoacetate has been utilized in the synthesis of various biologically active compounds and serves as an intermediate in the preparation of pharmaceuticals and agrichemicals. nbinno.com
Mechanistic Elucidation of Relevant Reaction Pathways
Understanding the mechanisms of reactions involving tert-butyl esters is crucial for controlling reaction outcomes and designing new synthetic strategies.
Insights into Acetoacetylation Mechanisms in Related Tert-butyl Esters
The mechanism of acetoacetylation using tert-butyl acetoacetate is distinct from typical transesterification reactions. chemicalbook.com The reaction proceeds through a transacetoacetylation process where the tert-butyl group plays a crucial role. The process involves heating a solution of the nucleophile (an alcohol or amine) with tert-butyl acetoacetate, often in a solvent like xylene. The evolution of tert-butyl alcohol indicates the progress of the reaction. For thermally sensitive materials, the tert-butyl acetoacetate can be added dropwise to a preheated solution of the nucleophile.
The reaction of morpholine (B109124) with tert-butyl acetoacetate serves as a classic example of kinetic versus thermodynamic control. researchgate.netsandiego.edu Under kinetic control (ice water bath), the reaction yields the enamine ester. sandiego.edu In contrast, under thermodynamic control (heating to drive off tert-butanol), the ketoamide is the major product. sandiego.edu
Analysis of Stereochemical Control in Analogous Transformations
Stereochemical control is a critical aspect of organic synthesis, aiming to selectively produce a desired stereoisomer. fiveable.me In reactions involving analogs of this compound, achieving stereocontrol is essential for synthesizing enantiomerically pure complex molecules. fiveable.me
The use of chiral catalysts, such as the cinchona-based squaramide organocatalyst in the Mannich reaction of tert-butyl acetoacetate, is a key strategy for achieving high enantioselectivity. chemicalbook.com This demonstrates that by choosing the appropriate chiral environment, the stereochemical outcome of reactions involving these β-keto esters can be effectively directed. The ability to control the spatial arrangement of atoms is fundamental to producing compounds with specific biological activities. fiveable.me
Applications of Tert Butyl 2 Acetoxyacetoacetate in Advanced Synthetic Campaigns
Strategic Utilization in Pharmaceutical Intermediates and Building Blocks
The chemical architecture of tert-butyl 2-acetoxyacetoacetate makes it an ideal precursor for the construction of complex molecular frameworks found in medicinally important compounds. Its utility is particularly evident in the synthesis of key intermediates for vitamins and other bioactive molecules.
While direct protocols detailing the use of this compound in the industrial synthesis of Vitamin B6 (pyridoxine) are not extensively published, the fundamental chemistry of acetoacetate (B1235776) derivatives is central to the preparation of key precursors. The synthesis of 4-methyl-5-alkoxy-oxazole, a crucial intermediate in many Vitamin B6 synthesis routes, often involves the cyclization of acetoacetate-derived structures. google.comgoogle.com For instance, processes have been developed that utilize N-formyl alanine (B10760859) esters, which can be conceptually derived from acetoacetate chemistry, to yield the desired oxazole (B20620) intermediate through cyclization reactions. google.com The general strategy involves the construction of the oxazole ring system, which then serves as a diene in a subsequent Diels-Alder reaction to form the pyridine (B92270) core of Vitamin B6. The tert-butyl group in this compound could offer advantages in specific synthetic contexts, such as influencing reaction selectivity or facilitating purification of intermediates, although its direct application in established industrial processes for Vitamin B6 is not explicitly documented in publicly available literature.
Table 1: Key Intermediates in Vitamin B6 Synthesis
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 4-methyl-5-alkoxy-oxazole | Varies with alkoxy group | Key precursor for forming the pyridine ring of Vitamin B6 via Diels-Alder reaction. |
| N-formyl alanine ester | Varies with ester group | Starting material for the cyclization to form the oxazole ring. |
A significant application of this compound is in the stereoselective synthesis of homoneryl and homogeranyl triazole bisphosphonates. These compounds are of interest as potential inhibitors of geranylgeranyl diphosphate (B83284) synthase, an enzyme implicated in certain cancers. In a reported synthesis, this compound serves as a key starting material for the preparation of a β-keto acetate (B1210297) derivative. This intermediate is then subjected to a series of reactions, including decarboxylation, to yield racemic acetate, which is a precursor to the target bisphosphonates.
The synthesis begins with the alkylation of this compound with neryl bromide to form the corresponding β-keto acetate. Subsequent treatment with an acid, such as p-toluenesulfonic acid (TsOH), induces decarboxylation to afford the desired racemic acetate intermediate. This intermediate then undergoes further transformations to introduce the triazole and bisphosphonate moieties, ultimately leading to the homoneryl and homogeranyl derivatives.
Table 2: Synthesis of Homoneryl and Homogeranyl Triazole Bisphosphonate Intermediate
| Reactant 1 | Reactant 2 | Key Intermediate | Subsequent Step |
| This compound | Neryl bromide | β-keto acetate derivative | Decarboxylation to racemic acetate |
The furanone scaffold is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. This compound is a valuable precursor for the synthesis of substituted furan-2(3H)-ones. These furanone derivatives, in turn, can be utilized as building blocks for the creation of more complex heterocyclic systems with potential therapeutic applications.
For example, research has demonstrated that certain 2-furanone derivatives can be converted into a variety of novel heterocyclic compounds, which have been subsequently screened for their anti-cancer activity. nih.gov In one study, a synthesized furanone derivative showed significant activity against several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, renal cancer, and breast cancer. nih.gov This highlights the potential of this compound as a starting point for the development of new bioactive compound libraries for drug discovery. The general synthetic approach involves the condensation of this compound with various electrophiles, followed by cyclization to form the furanone ring, which can then be further functionalized.
Table 3: Bioactivity of a Furanone Derivative
| Cancer Cell Line | Activity |
| Leukemia (SR) | Active |
| Non-Small Cell Lung Cancer (NCI-H460) | Active |
| Colon Cancer (HCT-116) | Active |
| Ovarian Cancer (OVCAR-4) | Active |
| Renal Cancer (786-0, ACHN, UO-31) | Active |
| Breast Cancer (T-47D) | Active |
Broader Contributions to Fine Chemical Synthesis
Beyond the pharmaceutical realm, this compound finds application in the synthesis of other fine chemicals, underscoring its versatility as a synthetic intermediate.
The development of novel agrochemicals, such as fungicides and herbicides, often relies on the synthesis of new heterocyclic compounds. While direct examples of commercial pesticides derived from this compound are not readily found in the literature, the underlying chemistry of β-ketoesters is relevant to this field. Many fungicides and other crop protection agents are based on heterocyclic scaffolds that can be synthesized from precursors like acetoacetate derivatives.
For instance, the synthesis of certain fungicidal compounds involves the construction of pyrazole (B372694) or isoxazole (B147169) rings, which can be achieved through the reaction of β-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively. The reactivity of this compound makes it a suitable candidate for such synthetic strategies. Furthermore, the design of new antibacterial and fungicidal agents has been explored through the synthesis of β-keto esters with specific structural features to enhance their biological activity. mdpi.com This suggests a potential, if not yet fully realized, role for this compound in the discovery and development of new agrichemicals.
The chemistry of acetoacetate derivatives also extends to the field of pigments and dyes. Acetoacetate-functional monomers are utilized in the production of polymers for coating compositions and as pigment dispersants. google.com In this context, the acetoacetate moiety can participate in crosslinking reactions or act as a chelating group to bind with pigment particles, thereby improving the properties of the final coating.
While the use of this compound itself is not explicitly detailed in this specific application, the general utility of the acetoacetate functional group is well-established. It is plausible that derivatives of this compound could be developed for use as monomers in specialty polymer applications where the tert-butyl group might impart desirable properties such as improved solubility or thermal stability. The fundamental reaction involves the polymerization of a vinyl monomer containing the acetoacetate group, which can then be incorporated into a polymer backbone.
Catalytic Approaches in the Synthesis and Transformations of Tert Butyl 2 Acetoxyacetoacetate
Organocatalysis in Related β-Keto Ester Chemistry
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net While specific studies on tert-butyl 2-acetoxyacetoacetate are not extensively documented, the broader class of β-keto esters is widely used in organocatalytic reactions. acs.orgacs.org These compounds can act as nucleophiles after deprotonation of the acidic α-hydrogen, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. magtech.com.cn
Key organocatalytic transformations involving β-keto esters include:
Michael Additions: Cinchona alkaloid derivatives and squaramide-based catalysts have been successfully employed for the asymmetric Michael addition of β-keto esters to nitroolefins. acs.org These reactions can produce adducts with high yields and excellent enantioselectivities, although diastereoselectivity can be variable. acs.org
Peroxidation: Cinchona-derived organocatalysts can facilitate the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov
α-Functionalization: A variety of other asymmetric α-functionalizations, such as halogenation, amination, and hydroxylation, have been developed for β-keto esters using different organocatalysts. researchgate.netmagtech.com.cn
Research has shown that the structure of the β-keto ester, including the size of the ester group, can influence reaction outcomes like yield and selectivity. acs.org The principles established in these studies on related β-keto esters provide a predictive framework for the potential reactivity of this compound in organocatalytic systems.
Table 1: Examples of Organocatalytic Reactions with β-Keto Esters
| Catalyst Type | Reaction | Substrate Type | Key Findings | Reference |
| Cinchona Alkaloid-derived Squaramide | Michael Addition | Acyclic and Cyclic β-Keto Esters | High yields (up to 90%) and enantioselectivities (up to 97%) were achieved. | acs.org |
| Quinine-based Catalyst | Asymmetric Peroxidation | γ,δ-Unsaturated β-Keto Esters | Produced δ-peroxy-β-keto esters with enantiomeric ratios up to 95:5. | nih.gov |
| Chiral Amine | Asymmetric Halogenation | β-Keto Esters | Enables the synthesis of chiral halogenated compounds. | researchgate.net |
Metal-Catalyzed Processes for Ester Modification and Functionalization
Transition metal catalysis offers a diverse set of tools for the modification of esters and ketones. For a molecule like this compound, metal catalysts can enable reactions that are difficult to achieve through other means. Palladium, nickel, and copper complexes are particularly prominent in this area.
Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions, allylation, and various decarboxylative transformations. nih.gov For instance, palladium-catalyzed reactions of allyl β-keto esters can lead to the formation of α-allyl ketones or α,β-unsaturated ketones through processes involving palladium enolates. nih.gov Palladium has also been used for the β'-functionalization of β-keto esters with indoles and the α-hydroxylation of 1,3-ketoesters. rsc.orgacs.org
Nickel-catalyzed reactions have emerged as a powerful method for forming carbon-nitrogen bonds. Recent research has demonstrated the use of nickelocene (B73246) as a catalyst for the direct α-amidation of β-keto esters, a reaction that tolerates a broad range of substituents on both the ester and the amide coupling partner. researchgate.netnih.gov
Copper catalysts have been employed in cascade reactions involving β-keto esters. One such process involves a copper-catalyzed reductive aldolization followed by lactonization to produce functionalized lactones under mild conditions. nih.gov
Table 2: Selected Metal-Catalyzed Transformations of β-Keto Esters
| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |
| Palladium(0) Complexes | Decarboxylative Allylation | Allyl β-keto esters | α-Allyl ketones, α,β-Unsaturated ketones | nih.gov |
| Dicationic Palladium(II) | α-Hydroxylation | Cyclic and Acyclic 1,3-Ketoesters | α-Hydroxy-β-ketoesters | rsc.org |
| Nickelocene | α-Amidation | β-Keto Esters | α-Amidated β-Keto Esters | nih.gov |
| Copper Hydride (in situ) | Reductive Aldolization-Lactonization | β-Keto Esters and α,β-Unsaturated Esters | Functionalized γ- and δ-Lactones | nih.gov |
Biocatalytic Potential in Analogous Systems for Sustainable Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For β-keto esters, enzymatic reductions of the ketone functionality are particularly well-studied. These reactions often proceed with high enantioselectivity, providing access to valuable chiral β-hydroxy esters. nih.govacs.org
Dehydrogenase and reductase enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or specialized bacteria, are capable of reducing the carbonyl group of β-keto esters. nih.govacs.orggeorgiasouthern.edu However, using whole-cell baker's yeast can sometimes lead to mixtures of stereoisomers because the organism contains multiple reductase enzymes with different stereoselectivities. georgiasouthern.edunih.gov A more refined approach involves screening individual, isolated reductase enzymes to find one that produces the desired stereoisomer with high purity. acs.orgacs.org This strategy has been successfully applied to the reduction of α-chloro-β-keto esters, demonstrating that specific enzymes can yield different diastereomers of the corresponding β-hydroxy ester with high optical purity. acs.orgacs.org
Beyond reductions, enzymes like lipases and esterases can catalyze transesterification reactions. google.comgoogle.com This has been used to synthesize various acetoacetate (B1235776) esters by reacting a starting ester (like ethyl acetoacetate) with an alcohol in a non-aqueous solvent. google.comgoogle.com This enzymatic approach presents a potential pathway for the synthesis or modification of this compound under mild, sustainable conditions.
Table 3: Biocatalytic Transformations of Analogous Keto Esters
| Enzyme Type | Reaction | Substrate Type | Key Outcome | Reference |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric Reduction | β-Keto Esters | Production of enantiopure secondary alcohols. | nih.gov |
| Yeast Reductases (Saccharomyces cerevisiae) | Stereoselective Reduction | α-Chloro-β-keto esters | High optical purity for at least two of the four possible diastereomers. | acs.orgacs.org |
| Lipase / Esterase | Transesterification | Acetoacetate Esters (e.g., ethyl acetoacetate) | Efficient synthesis of different acetoacetate esters (e.g., monoacetoacetin). | google.comgoogle.com |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic analysis provides fundamental insights into the atomic and molecular composition and connectivity of tert-butyl 2-acetoxyacetoacetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The presence of the tert-butyl group provides a distinct and easily identifiable signal in NMR spectra. nih.govnanalysis.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the acetoxy group, the acetyl group, and the single proton on the alpha-carbon.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (C(CH₃)₃) | ~1.5 | Singlet | 9H |
| Acetoxy (CH₃CO₂) | ~2.1 | Singlet | 3H |
| Acetyl (CH₃CO) | ~2.3 | Singlet | 3H |
| Methine (CH) | ~5.0 | Singlet | 1H |
Note: Predicted values are based on the analysis of similar structures like tert-butyl acetoacetate (B1235776) and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. It is particularly useful for identifying the carbonyl carbons of the ester and ketone groups, as well as the quaternary and methyl carbons of the tert-butyl group. nanalysis.comnih.gov
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| tert-butyl (C(CH₃)₃) | ~28 |
| Acetoxy (CH₃CO₂) | ~21 |
| Acetyl (CH₃CO) | ~30 |
| Methine (CH) | ~65 |
| Quaternary Carbon (C(CH₃)₃) | ~82 |
| Ester Carbonyl (COO) | ~167 |
| Acetoxy Carbonyl (CH₃CO₂) | ~170 |
| Ketone Carbonyl (C=O) | ~200 |
Note: Predicted values are based on the analysis of related acetoacetate structures and known chemical shift ranges. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most prominent features in the IR spectrum are the strong absorption bands associated with its three carbonyl groups and the C-O bonds of the ester functionalities. chemicalbook.comchemicalbook.comnist.gov
Interactive Table: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1725 | Strong |
| C=O (Ester) | Stretch | ~1745 | Strong |
| C=O (Acetoxy) | Stretch | ~1760 | Strong |
| C-O (Ester) | Stretch | 1250-1000 | Strong |
| C-H (sp³) | Stretch | 3000-2850 | Medium |
Note: Wavenumbers are approximate and based on typical values for ketones and esters as seen in related compounds like tert-butyl acetoacetate and tert-butyl acetate (B1210297). chemicalbook.comchemicalbook.comnist.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern is expected to be dominated by the loss of stable fragments, such as the tert-butyl cation. nih.govnih.govresearchgate.netnist.govnist.gov
Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 159 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 117 | [M - C₄H₉ - CH₂CO]⁺ (Loss of tert-butyl and ketene) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known behavior of related tert-butyl esters and beta-keto esters. researchgate.netnist.govnist.gov
Chromatographic Separations and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound and related thermally sensitive compounds, careful optimization of GC parameters is crucial for obtaining reliable and reproducible results. lookchem.com GC is frequently used for quantitative analysis to determine the purity of the final product and to monitor the consumption of reactants and the formation of products over time. researchgate.netresearchgate.netresearch-solution.com
A flame ionization detector (FID) is commonly employed for the analysis of organic compounds like acetoacetates. Due to the thermal lability of tert-butyl acetoacetate derivatives, it is often necessary to use a lower injector temperature (e.g., below 180 °C) to prevent decomposition. lookchem.com
Interactive Table: Typical GC Conditions for Analysis of Acetoacetate Derivatives
| Parameter | Value/Type |
| Column | Capillary column (e.g., DB-5, HP-1) |
| Injector Temperature | < 180 °C |
| Oven Program | Ramped temperature program (e.g., 80 °C to 240 °C) |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Note: Conditions are based on general methods for analyzing thermally sensitive esters and specific recommendations for tert-butyl acetoacetate. lookchem.com
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique routinely used in synthetic organic chemistry to monitor the progress of a reaction. rsc.orglibretexts.orgwordpress.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product over time.
For the analysis of a reaction involving this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). researchgate.net The ratio of these solvents is adjusted to achieve good separation between the starting materials and the product. Visualization of the spots can be achieved using a UV lamp (if the compounds are UV-active) or by staining with an agent like iodine. rsc.orgwordpress.com The use of a "cospot," where the reaction mixture and starting material are spotted in the same lane, helps to definitively identify the reactant spot in the mixture. libretexts.orgrochester.edu
Interactive Table: Typical TLC System for Monitoring Acetoacetate Reactions
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 4:1 or 3:1 v/v) |
| Visualization | UV lamp (254 nm) and/or Iodine chamber |
| Application | Monitoring disappearance of starting material and appearance of product |
Green Chemistry Principles Applied to the Synthesis and Application of Tert Butyl 2 Acetoxyacetoacetate
Design of Environmentally Benign Synthetic Protocols
The design of chemical syntheses that are safe for the environment and human health is a cornerstone of green chemistry. This involves a careful selection of reagents, solvents, and reaction conditions to minimize hazards and waste.
Traditional organic synthesis often relies on large volumes of volatile organic solvents, which can be hazardous, costly, and environmentally damaging. Therefore, a key aspect of green chemistry is the reduction or elimination of solvent use.
For the initial synthesis of tert-butyl acetoacetate (B1235776), a common industrial method involves the reaction of diketene (B1670635) with tert-butyl alcohol. google.comorgsyn.org Research has demonstrated that this reaction can be performed under solvent-free conditions. For instance, heating a mixture of the nucleophile (tert-butyl alcohol) and tert-butyl acetoacetate in xylene is one approach, where xylene acts as a solvent. lookchem.com However, more environmentally friendly methods that reduce or eliminate the need for such solvents are being explored. A Chinese patent describes a method for synthesizing tert-butyl acetoacetate where diketene is added dropwise to tert-butyl alcohol with a catalyst, with the reaction temperature controlled between 20-150°C, suggesting a solvent-free or high-concentration reaction is feasible. google.com
The subsequent C-acetylation of tert-butyl acetoacetate to yield the final product traditionally involves the use of a solvent. However, green chemistry principles encourage the exploration of solvent-free acetylation reactions. Studies on the acetylation of various alcohols and amines have shown that the use of acetic anhydride (B1165640) in the presence of a catalyst can be effective without a solvent, which could be applicable to the C-acetylation of β-keto esters. organic-chemistry.org
Table 1: Comparison of Reaction Conditions for Tert-butyl Acetoacetate Synthesis
| Method | Solvent | Temperature | Catalyst | Yield | Reference |
| Method A | Xylene | ~120°C | None mentioned | - | lookchem.com |
| Patent CN107827749A | Solvent-free | 20-150°C | Fatty amine or tertiary amine | >94% | google.com |
| Organic Syntheses | Solvent-free | 80-115°C | Sodium acetate (B1210297) | 75-80% | orgsyn.org |
The selection of reagents and the minimization of byproducts are critical for a green synthetic process. Diketene, a key starting material, is toxic and requires careful handling. orgsyn.org While its high reactivity is beneficial for the synthesis, alternatives would be desirable from a safety perspective, though they may be less efficient.
In the synthesis of tert-butyl acetoacetate from diketene and tert-butyl alcohol, various catalysts can be employed. While traditional methods might use strong acids, a Chinese patent suggests the use of less hazardous fatty amine or tertiary amine catalysts, which can lead to high yields and minimize corrosive waste streams. google.com
For the C-acetylation of the β-keto ester intermediate, traditional methods often employ strong bases like sodium hydride to generate the enolate, which is then reacted with an acetylating agent such as acetic anhydride. nih.gov These strong bases are hazardous and require anhydrous conditions. Green alternatives could involve the use of milder bases or catalytic approaches. The use of 1-acylbenzotriazoles as acylating agents in the presence of sodium hydride has been reported for the C-acylation of acetoacetic esters. nih.gov
Enzymatic catalysis presents a promising green alternative for both the synthesis of the precursor and its subsequent acetylation. Lipases, for example, can be used for the transesterification of β-keto esters under mild, solvent-free conditions, which could be an alternative route to tert-butyl acetoacetate. rsc.org Furthermore, enzymatic methods for the reduction of β-keto esters are known, suggesting the potential for enzymatic modifications of the keto group. nih.gov While direct enzymatic C-acetylation of β-keto esters is less documented, the use of enzymes in acylation reactions is a growing field.
Byproducts in the synthesis of tert-butyl acetoacetate from diketene and tert-butyl alcohol are generally minimal if the reaction goes to completion. The main byproduct in the subsequent acetylation with acetic anhydride is acetic acid, which is less harmful than many other byproducts and can potentially be recovered and reused. researchgate.net
Energy Efficiency Considerations in Chemical Reactions
Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure.
The reaction of diketene with tert-butyl alcohol can be exothermic, and controlling the temperature is important for safety and to prevent side reactions. Some methods involve heating to initiate the reaction, with temperatures ranging from 80-115°C. orgsyn.org However, the use of efficient catalysts, such as the amine catalysts mentioned in the patent, can potentially lower the required reaction temperature and time, thus saving energy. google.com
Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. While not specifically reported for the synthesis of tert-butyl 2-acetoxyacetoacetate, microwave-mediated transesterifications of β-keto esters have been shown to be much faster than conventional heating. rsc.org This suggests that both the synthesis of the tert-butyl acetoacetate precursor and its subsequent acetylation could potentially be optimized for energy efficiency using microwave irradiation.
Principles of Atom Economy and Sustainable Resource Utilization
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The synthesis of tert-butyl acetoacetate from diketene and tert-butyl alcohol is an addition reaction and thus has a theoretical atom economy of 100%, which is excellent from a green chemistry perspective.
Step 1: Synthesis of Tert-butyl Acetoacetate C₄H₄O₂ (Diketene) + C₄H₁₀O (Tert-butyl alcohol) → C₈H₁₄O₃ (Tert-butyl acetoacetate)
Atom Economy = (Mass of desired product / Total mass of reactants) x 100%
Atom Economy = (158.19 g/mol / (84.07 g/mol + 74.12 g/mol )) x 100% = 100%
The subsequent C-acetylation of tert-butyl acetoacetate with acetic anhydride would have a lower atom economy due to the formation of acetic acid as a byproduct.
Step 2: C-acetylation of Tert-butyl Acetoacetate C₈H₁₄O₃ (Tert-butyl acetoacetate) + (CH₃CO)₂O (Acetic anhydride) → C₁₀H₁₆O₄ (this compound) + CH₃COOH (Acetic acid)
Atom Economy = (Mass of desired product / Total mass of reactants) x 100%
Atom Economy = (200.22 g/mol / (158.19 g/mol + 102.09 g/mol )) x 100% = 76.9%
While an atom economy of 76.9% is not ideal, it is still reasonably high for a reaction of this type. The byproduct, acetic acid, is a relatively benign and potentially reusable substance.
From the perspective of sustainable resource utilization, the starting materials for this synthesis are primarily derived from fossil fuels. Diketene is produced from the dimerization of ketene, which is typically generated by the pyrolysis of acetic acid. Acetic acid can be produced from the carbonylation of methanol, which is often derived from natural gas. Tert-butyl alcohol is also sourced from fossil fuels. A long-term goal for green chemistry would be to develop pathways to these starting materials from renewable biomass resources.
Computational Chemistry and Theoretical Investigations of Tert Butyl 2 Acetoxyacetoacetate
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. For β-dicarbonyl compounds like tert-butyl 2-acetoxyacetoacetate, key reactions include enolate formation, alkylation, and decarboxylation.
The primary site of reactivity in acetoacetic esters is the α-carbon, nestled between two carbonyl groups. This position is significantly acidic, with the pKa of the α-proton in ethyl acetoacetate (B1235776) being approximately 11. mdpi.com This increased acidity is due to the formation of a highly stabilized enolate anion upon deprotonation, where the negative charge is delocalized over the two oxygen atoms and the α-carbon. wikipedia.org For this compound, the presence of an electron-withdrawing acetoxy group at the α-position is expected to further increase the acidity of the remaining α-proton, facilitating enolate formation.
Alkylation Reaction Mechanism: The alkylation of acetoacetic esters proceeds via an S\textsubscript{N}2 reaction between the nucleophilic enolate and an alkyl halide. orientjchem.org Computational studies on similar systems can model the transition state of this reaction, providing insights into the activation energy and the geometry of the transition state complex. The bulky tert-butyl group and the adjacent acetoxy group in this compound would likely introduce significant steric hindrance, influencing the approach of the electrophile and potentially affecting the reaction rate and stereoselectivity.
Decarboxylation Reaction Mechanism: The decarboxylation of β-keto esters typically occurs after hydrolysis of the ester to the corresponding β-keto acid. orientjchem.org Theoretical studies have shown that the decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state involving an intramolecular hydrogen transfer from the carboxylic acid to the β-carbonyl oxygen, leading to the formation of an enol intermediate and carbon dioxide. researchgate.net The activation barrier for this process is a key parameter that can be calculated using quantum chemical methods. The nature of the substituents on the α-carbon can influence this barrier.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions with other molecules. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, provide valuable insights into these aspects.
The presence of the bulky tert-butyl group imposes significant steric constraints on the molecule, influencing the preferred rotational conformations around the various single bonds. In acyclic esters, the trans (or Z) conformation of the ester group is generally favored due to resonance stabilization. However, the steric bulk of the tert-butyl group can lead to deviations from planarity and influence the dihedral angles of the ester and ketone functionalities.
Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in different solvent environments. These simulations can reveal the most stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding with solvent molecules or other reactants, which can play a significant role in its chemical behavior.
Computational Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules based on their electronic structure. For this compound, these methods can help to identify the most reactive sites and predict the outcome of various reactions.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the enolate, particularly on the α-carbon and the carbonyl oxygens. The LUMO is likely centered on the carbonyl carbons, making them susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would show negative potential around the carbonyl oxygens and a positive potential around the carbonyl carbons and the acidic α-proton. This information is valuable for predicting the sites of electrophilic and nucleophilic attack.
Reactivity Descriptors: DFT provides a range of reactivity descriptors, such as chemical hardness, softness, and the Fukui function, which can quantify the reactivity of different atomic sites within the molecule. These descriptors can be used to predict the regioselectivity of reactions, such as which carbonyl group is more likely to be attacked by a nucleophile. A computational study on a series of β-keto esters calculated various electronic properties, which can serve as a basis for predicting the reactivity of this compound. nih.gov
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Ethyl acetoacetate (analogue) | 10.2 | -0.1 | 5.15 | 2.48 |
| Methyl acetoacetate (analogue) | 10.3 | 0.0 | 5.15 | 2.52 |
| tert-Butyl acetoacetate (analogue) | 10.1 | -0.2 | 5.15 | 2.40 |
Table 1: Calculated Electronic Properties of Acetoacetate Esters (Analogues) This table presents theoretical data for analogous compounds to infer the properties of this compound. The presence of the α-acetoxy group would likely increase the electrophilicity.
The acetoxy group at the α-position introduces an additional layer of complexity to the reactivity profile. Its electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbons and the acidity of the remaining α-proton. Computational studies can quantify these effects and provide a more nuanced understanding of the molecule's reactivity and selectivity in various chemical transformations.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 2-acetoxyacetoacetate, and what key parameters influence reaction efficiency?
Methodological Answer:
Synthesis typically involves esterification or transesterification reactions. For example, tert-butyl acetoacetate derivatives are often synthesized via nucleophilic substitution using tert-butyl alcohol and acetylated intermediates under anhydrous conditions. Key parameters include:
- Catalysts : Sodium hydride or potassium carbonate to deprotonate hydroxyl groups .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .
- Temperature : Controlled heating (50–80°C) to accelerate reaction rates while avoiding decomposition .
- Purification : Column chromatography or recrystallization to isolate high-purity products (>98%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and ester carbonyls (δ ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns stereochemistry .
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and acetoxy O–C–O vibrations (~1240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 231.1234 for C₁₀H₁₆O₅) .
Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound under varying conditions?
Methodological Answer:
Contradictions often arise from differences in solvent polarity, catalyst loading, or competing side reactions. Strategies include:
- Systematic Parameter Screening : Design of Experiments (DOE) to test solvent (e.g., THF vs. DMF), temperature, and stoichiometry .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) to track reaction pathways .
- Analytical Validation : Use HPLC-MS to detect minor byproducts (e.g., hydrolysis products) that may explain yield discrepancies .
Advanced: What strategies optimize the regioselectivity of nucleophilic substitutions in this compound derivatives?
Methodological Answer:
- Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor attack at less hindered carbonyl positions .
- Leaving Group Tuning : Activating the acetoxy group with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries and regioselectivity trends .
Basic: What are the stability profiles of this compound under different storage conditions, and how should they inform handling protocols?
Methodological Answer:
- Stability Data :
- Thermal Stability : Decomposes above 120°C (TGA data) .
- Hydrolytic Sensitivity : Degrades in aqueous media (t₁/₂ ~24 hrs at pH 7) .
- Handling Protocols :
Advanced: How do this compound's electronic properties influence its reactivity in multi-step syntheses, validated by computational studies?
Methodological Answer:
- Electron-Withdrawing Effects : The acetoxy group reduces electron density at the carbonyl, facilitating nucleophilic attack (NPA charge analysis: –0.45e on carbonyl O) .
- Solvent Interactions : PCM models show polar solvents stabilize zwitterionic intermediates in Michael additions .
- Transition-State Analysis : IRC calculations reveal rate-determining steps in ester hydrolysis (ΔG‡ ~18 kcal/mol) .
Advanced: What methodological approaches are used to analyze this compound's interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to enzymes like lipases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor binding .
- X-ray Crystallography : Resolves 3D binding modes with active sites (e.g., resolution ≤2.0 Å) .
- Mutagenesis Studies : Identify critical residues (e.g., Ser-152 in hydrolases) via alanine-scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
